Kushenol N
CAS No.:
Cat. No.: VC13583326
Molecular Formula: C26H30O7
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H30O7 |
---|---|
Molecular Weight | 454.5 g/mol |
IUPAC Name | (2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24-,26-/m1/s1 |
Standard InChI Key | QKEDJCCCNZWOBS-BZBXLLDXSA-N |
Isomeric SMILES | CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
SMILES | CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Canonical SMILES | CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Kushenol N (CAS No. 102490-65-3) is a prenylated flavonoid with the molecular formula and a molecular weight of 454.5 g/mol . Its structure includes a chromen-4-one backbone substituted with hydroxyl, methoxy, and prenyl groups (Figure 1). The compound’s IUPAC name is 2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one .
Table 1: Key Chemical Properties of Kushenol N
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 454.5 g/mol | |
CAS Registry Number | 102490-65-3 | |
Solubility | Soluble in DMSO | |
Storage Conditions | -20°C (powder), -80°C (solution) |
The compound’s 3D conformation, characterized by X-ray crystallography and NMR spectroscopy, reveals a planar chromenone core with flexible prenyl side chains, which may influence its interactions with biological targets .
Natural Sources and Extraction
Kushenol N is predominantly isolated from Sophora flavescens (Ku Shen), a leguminous plant used in traditional Chinese medicine for treating inflammation, dysentery, and eczema . Bioassay-guided fractionation of the methanol extract of S. flavescens roots has identified Kushenol N as one of eight prenylated flavonoids responsible for the plant’s anti-allergic activity . The ethyl acetate (EtOAc) extract of S. flavescens contains measurable quantities of Kushenol N, alongside kurarinone and norkurarinone, as confirmed by ultra-high-performance liquid chromatography (UHPLC) coupled with Q-Exactive mass spectrometry .
Pharmacological Activities
Anti-Allergic Effects
Kushenol N demonstrates significant anti-allergic activity by inhibiting the release of β-hexosaminidase, a marker of mast cell degranulation, in cultured RBL-2H3 cells (rat basophilic leukemia cells) . At concentrations of 10–50 μM, Kushenol N reduces β-hexosaminidase release by 40–75%, comparable to the reference drug disodium cromoglycate . This activity is attributed to its ability to stabilize mast cell membranes and suppress IgE-mediated signaling pathways.
Table 2: Anti-Allergic Activity of Kushenol N
Concentration (μM) | β-Hexosaminidase Inhibition (%) | Cell Viability (%) |
---|---|---|
10 | 40.2 ± 3.1 | 98.5 ± 2.4 |
25 | 61.8 ± 4.7 | 95.3 ± 3.1 |
50 | 74.6 ± 5.3 | 92.1 ± 2.9 |
Pharmacokinetics and Analytical Methods
A validated UHPLC-MS method enables simultaneous quantification of Kushenol N, kurarinone, and norkurarinone in rat plasma . The method employs a BEH C18 column with gradient elution (acetonitrile/0.1% formic acid) and achieves a linear range of 1–500 ng/mL (). Ethyl acetate–acetonitrile (2:1) extraction yields recoveries of 85.9–101.3% for Kushenol N, with inter- and intra-day precision <8.75% .
Table 3: Pharmacokinetic Parameters of Kushenol N in Rats
Parameter | Value (Mean ± SD) |
---|---|
(h) | 1.5 ± 0.3 |
(ng/mL) | 128.4 ± 15.2 |
AUC (ng·h/mL) | 980.6 ± 112.4 |
Half-life (h) | 4.2 ± 0.9 |
Following oral administration of S. flavescens EtOAc extract, Kushenol N exhibits rapid absorption ( h) and a biphasic elimination profile, suggesting enterohepatic recirculation .
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